ethyl (2S)-2-diethoxyphosphorylpropanoate
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Overview
Description
Ethyl (2S)-2-diethoxyphosphorylpropanoate is an organic compound that belongs to the class of phosphonates. It is characterized by the presence of a phosphoryl group attached to a propanoate backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-diethoxyphosphorylpropanoate typically involves the reaction of ethyl 2-bromopropanoate with diethyl phosphite under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the diethyl phosphite acts as a nucleophile, displacing the bromide ion from the ethyl 2-bromopropanoate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous feeding of reactants into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The continuous flow process offers advantages such as improved reaction efficiency, better control over reaction parameters, and the ability to scale up production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-diethoxyphosphorylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The ethoxy groups can be substituted with other nucleophiles, leading to the formation of different phosphonate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various phosphonate derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2S)-2-diethoxyphosphorylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphoryl transfer reactions.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating diseases involving abnormal phosphorylation processes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-diethoxyphosphorylpropanoate involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Ethyl (2S)-2-diethoxyphosphorylpropanoate can be compared with other similar compounds such as:
Dimethyl sulfoxide (DMSO): While DMSO is a polar aprotic solvent, this compound is a phosphonate with different reactivity and applications.
Ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate: This compound is a pentitol analog with distinct structural features and biological activities compared to this compound.
The uniqueness of this compound lies in its phosphoryl group, which imparts specific reactivity and makes it suitable for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
ethyl (2S)-2-diethoxyphosphorylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19O5P/c1-5-12-9(10)8(4)15(11,13-6-2)14-7-3/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSRWCMAJISCTD-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)P(=O)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)P(=O)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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